molecular formula C25H25N5O4 B2391794 benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844834-78-2

benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2391794
CAS No.: 844834-78-2
M. Wt: 459.506
InChI Key: RJAZQRUHTHFPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a purino-pyrimidine hybrid compound featuring a fused bicyclic core (purino[7,8-a]pyrimidine) with a 3-methylphenyl substitution at position 9 and a benzyl ester at position 3.

Properties

IUPAC Name

benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-17-8-6-11-19(14-17)28-12-7-13-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-9-4-3-5-10-18/h3-6,8-11,14H,7,12-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAZQRUHTHFPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a benzyl acetate under specific reaction conditions. The reaction may require the use of catalysts, such as anhydrous aluminum chloride, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused heterocycles with modifications tailored for specific applications. Below is a detailed comparison with structurally related compounds from the literature, focusing on substituents, molecular properties, and synthetic strategies.

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight Melting Point (°C) Key Features/Data Source
Target Compound: Benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino[7,8-a]pyrimidine 3-Methylphenyl (C9), benzyl ester (C3) Not reported Not reported Inferred from nomenclature
Ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino[7,8-a]pyrimidine Furan-2-ylmethyl (C9), ethyl ester (C3) 387.39 Not reported Higher lipophilicity from furan
Ethyl 2-(6-benzyl-4-oxo-2-thioxopyrido[4,3-d]pyrimidin-3-yl)acetate (4c) Pyrido[4,3-d]pyrimidine Benzyl (C6), thioxo (C2), ethyl ester (C3) Not reported 188–190 Thioxo group enhances reactivity
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl (C7), cyano (C8), diethyl esters 550.10 (calc.) 223–225 Bromine increases polarity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl (C7), phenethyl (C3), cyano (C8) Not reported 243–245 Nitro group impacts electron density

Structural and Functional Group Comparisons

  • Core Heterocycles: The target compound’s purino[7,8-a]pyrimidine core differs from pyrido[4,3-d]pyrimidine (e.g., 4c ) and tetrahydroimidazo[1,2-a]pyridine (e.g., 2c ). Purino-pyrimidine systems are less common in the literature but share fused aromaticity, which may influence π-π stacking interactions.
  • Substituent Effects: The 3-methylphenyl group in the target compound introduces steric bulk and moderate lipophilicity. In contrast, analogs like 4c (benzyl) and 1l (phenethyl) exhibit varied hydrophobicities. Benzyl ester vs.
  • Electronic Modifiers :

    • Electron-withdrawing groups (e.g., nitro in 1l , bromo in 2c ) increase polarity and melting points (243–245°C for 1l vs. 188–190°C for 4c ). The target’s 3-methylphenyl group is electron-donating, suggesting a lower melting point than nitro/bromo analogs.

Biological Activity

Benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the purine derivatives class. Its unique structure includes a benzyl group and a methylphenyl group, which contribute to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C25H25N5O4
Molecular Weight 459.5 g/mol
IUPAC Name This compound
CAS Number 877617-22-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can inhibit certain enzymatic activities, leading to various biological effects. The exact pathways through which it exerts its effects are still under investigation.

Anticancer Activity

Recent studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Research indicates that purine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Targeting Specific Pathways : The compound may affect signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.

Antioxidant Activity

This compound has also been studied for its potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells and tissues:

  • Free Radical Scavenging : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS:

  • Reduction of Inflammatory Markers : Studies show that certain purine derivatives can reduce levels of inflammatory markers in vitro and in vivo.
  • Mechanistic Insights : The inhibition of NF-kB signaling pathways has been observed in related compounds, suggesting a similar mechanism may be applicable to this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to this compound:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related purine derivative inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Study 2: Neuroprotective Effects

Research published in Neuroscience Letters indicated that similar compounds activated the Nrf2 pathway in astrocytes, enhancing their antioxidative capacity and providing neuroprotection against oxidative stress.

Study 3: Anti-inflammatory Activity

A study reported in Pharmacological Reports showed that purine derivatives could significantly reduce inflammation markers in animal models of arthritis by inhibiting NF-kB activation.

Q & A

Q. How do reaction solvent polarity and catalyst choice impact regioselectivity in thioether formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrimidine C2 position, while nonpolar solvents lead to C4 substitution. Catalytic iodine enhances regioselectivity by stabilizing transition states, as demonstrated in analogous benzothieno-pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.